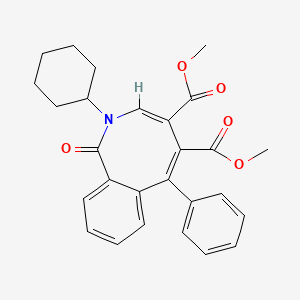
Dimethyl 2-cyclohexyl-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzazocine ring system, which is a fused bicyclic structure containing both benzene and azocine rings. The compound also features cyclohexyl and phenyl substituents, as well as two ester functional groups.
Vorbereitungsmethoden
The synthesis of dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzazocine Ring: This step involves the cyclization of appropriate precursors to form the benzazocine ring system.
Introduction of Substituents: Cyclohexyl and phenyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur, particularly at the phenyl and cyclohexyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism by which dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-1,2-dihydro-2-benzazocine-4,5-dicarboxylate: This compound differs by the presence of a dihydrobenzazocine ring, which affects its reactivity and properties.
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a different ring system and ester groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52731-29-0 |
|---|---|
Molekularformel |
C27H27NO5 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
dimethyl (3E,5E)-2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate |
InChI |
InChI=1S/C27H27NO5/c1-32-26(30)22-17-28(19-13-7-4-8-14-19)25(29)21-16-10-9-15-20(21)23(24(22)27(31)33-2)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,4,7-8,13-14H2,1-2H3/b22-17+,24-23+ |
InChI-Schlüssel |
NHAHAIIWMNCEJA-RWMXDCAASA-N |
Isomerische SMILES |
COC(=O)/C/1=C/N(C(=O)C2=CC=CC=C2/C(=C1/C(=O)OC)/C3=CC=CC=C3)C4CCCCC4 |
Kanonische SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
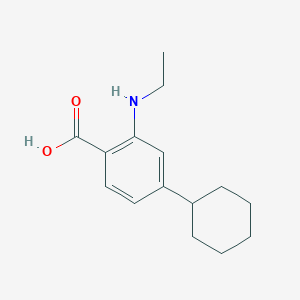
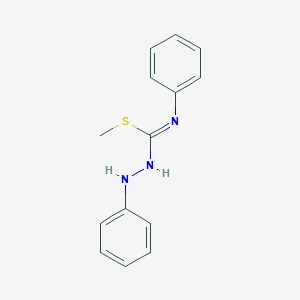
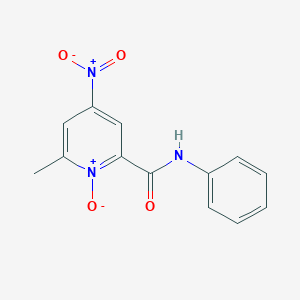
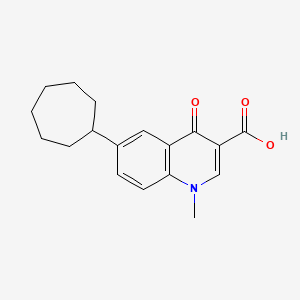
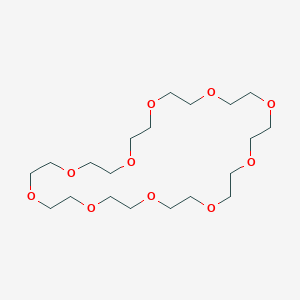
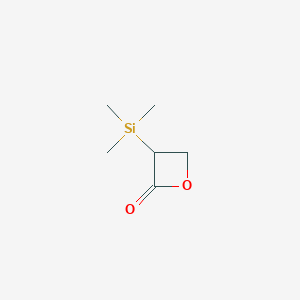
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
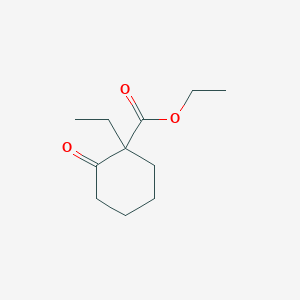
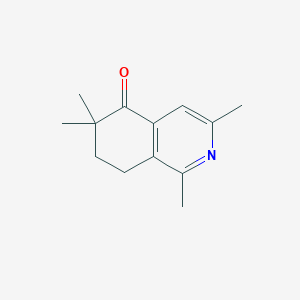
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
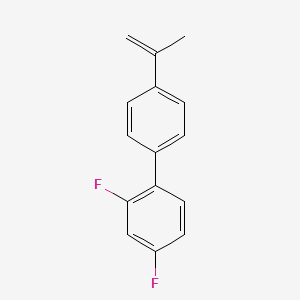
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
